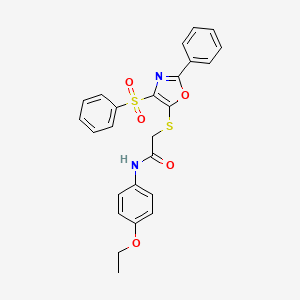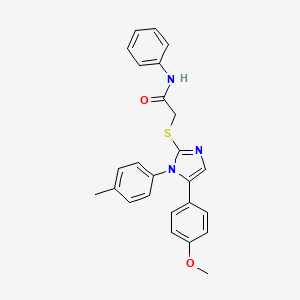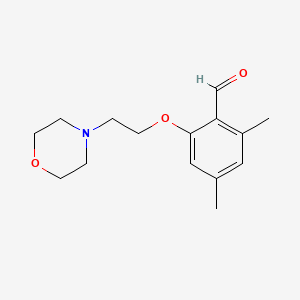
2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde is an organic compound with the molecular formula C15H21NO3 It is a derivative of benzaldehyde, featuring a morpholinoethoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde typically involves the reaction of 2,4-dimethylbenzaldehyde with 2-(morpholino)ethanol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
2,4-Dimethylbenzaldehyde+2-(Morpholino)ethanol→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: 2,4-Dimethyl-6-(2-morpholinoethoxy)benzoic acid.
Reduction: 2,4-Dimethyl-6-(2-morpholinoethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The morpholinoethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
類似化合物との比較
Similar Compounds
2,4-Dimethylbenzaldehyde: A simpler derivative of benzaldehyde without the morpholinoethoxy group.
2,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of methyl and morpholinoethoxy groups.
2,4-Dimethyl-6-(2-hydroxyethoxy)benzaldehyde: Similar structure but with a hydroxyethoxy group instead of a morpholinoethoxy group.
Uniqueness
2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde is unique due to the presence of the morpholinoethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
特性
IUPAC Name |
2,4-dimethyl-6-(2-morpholin-4-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-9-13(2)14(11-17)15(10-12)19-8-5-16-3-6-18-7-4-16/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDOYKMZSJJUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCN2CCOCC2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2975009.png)
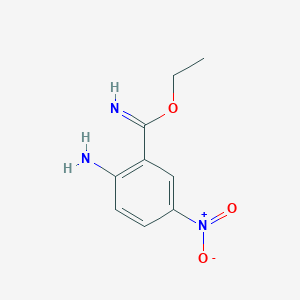
![2-[3-(Furan-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B2975012.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2975015.png)
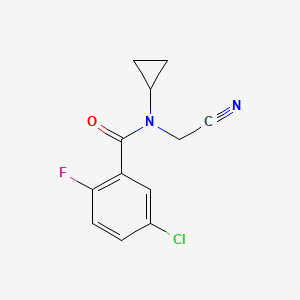
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2975018.png)
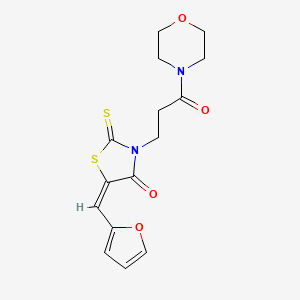
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2975020.png)
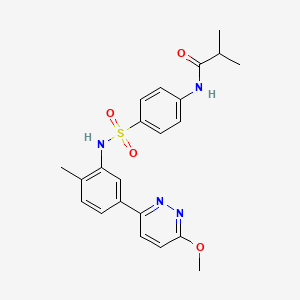
![2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2975023.png)

